Benzyl allyl(2-oxoethyl)carbamate
Overview
Description
Benzyl allyl(2-oxoethyl)carbamate is an organic compound with the chemical formula C12H15NO3. It is a colorless to pale yellow liquid known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl allyl(2-oxoethyl)carbamate can be synthesized through various methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide . Another method includes the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Benzyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Benzyl allyl(2-oxoethyl)carbamate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl allyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Allyl carbamate
- 2-oxoethyl carbamate
Uniqueness
Benzyl allyl(2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other carbamates . This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Benzyl allyl(2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a carbamate derivative, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.24 g/mol
This compound features a benzyl group, an allyl moiety, and a carbamate functional group, which are critical for its biological interactions.
The primary mechanism of action for this compound involves inhibition of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play essential roles in the hydrolysis of acetylcholine (ACh), a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes leads to increased levels of ACh in synaptic clefts, enhancing cholinergic signaling.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against AChE and BChE. The inhibitory concentration (IC) values for various carbamate derivatives have been reported, with significant implications for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Compound | IC (μM) |
---|---|
This compound | 46.35 |
Rivastigmine | 5.0 |
Galantamine | 7.0 |
Antimicrobial Activity
Recent studies have indicated that carbamate derivatives can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Cytotoxicity Assessment
Cytotoxicity assays using human monocytic leukemia THP-1 cell lines revealed that this compound has low toxicity, making it a suitable candidate for further pharmacological exploration.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to increase ACh levels was correlated with enhanced memory retention.
- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than those typically required for conventional antibiotics.
Properties
IUPAC Name |
benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEMBLJTQGDMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725442 | |
Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370880-75-4 | |
Record name | Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.